(R)-1-[N-[1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-prolinePhenylmethylEster
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-[N-[1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-prolinePhenylmethylEster is a complex organic compound that belongs to the class of proline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[N-[1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-prolinePhenylmethylEster typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis may include ethyl chloroformate, phenylpropylamine, and proline derivatives. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using automated reactors and continuous flow processes. The methods are optimized for high yield, purity, and cost-effectiveness. Techniques such as chromatography and crystallization are employed for purification.
Chemical Reactions Analysis
Types of Reactions
®-1-[N-[1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-prolinePhenylmethylEster can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-1-[N-[1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-prolinePhenylmethylEster is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with enzymes and proteins, providing insights into its potential as a biochemical tool.
Medicine
In medicinal chemistry, ®-1-[N-[1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-prolinePhenylmethylEster may be explored for its therapeutic potential, particularly in the development of drugs targeting specific pathways or receptors.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-[N-[1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-prolinePhenylmethylEster involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- ®-1-[N-[1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline
- ®-1-[N-[1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-prolineMethylEster
Uniqueness
Compared to similar compounds, ®-1-[N-[1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-prolinePhenylmethylEster may exhibit unique properties, such as enhanced stability, specific reactivity, or improved biological activity. These characteristics make it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
benzyl 1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O5/c1-3-33-26(31)23(17-16-21-11-6-4-7-12-21)28-20(2)25(30)29-18-10-15-24(29)27(32)34-19-22-13-8-5-9-14-22/h4-9,11-14,20,23-24,28H,3,10,15-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFVAAUZTGRTKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.